molecular formula C10H11NO2 B8551835 4-{[(2-Hydroxyethyl)oxy]methyl}benzonitrile

4-{[(2-Hydroxyethyl)oxy]methyl}benzonitrile

Cat. No.: B8551835
M. Wt: 177.20 g/mol
InChI Key: JFCHWDKHVPFNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2-Hydroxyethyl)oxy]methyl}benzonitrile is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-(2-hydroxyethoxymethyl)benzonitrile

InChI

InChI=1S/C10H11NO2/c11-7-9-1-3-10(4-2-9)8-13-6-5-12/h1-4,12H,5-6,8H2

InChI Key

JFCHWDKHVPFNFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COCCO)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethylene glycol (0.084 mL, 1.5 mmol) was added to NaH (38 mg, 1.52 mmol, 95% in oil) in THF (3 mL). 4-(Bromomethyl)benzonitrile (290 mg, 1.5 mmol) was added to the reaction, and the residual 4-(bromomethyl)benzonitrile was transferred to the reaction tube with additional THF (1 mL). (Bu)4NI (55 mg, 0.15 mmol) was then added, and the reaction was heated at 60° C. for 18 h and then rt for 4 h. H2O (2 mL) and EtOAc (2 mL) were added, and the layers were separated via pipette. The aqueous layer was extracted with EtOAc (1×1 mL), and the combined organic layers were concentrated. The crude product was purified on a SPE cartridge (5 g silica) eluting with the following 10 mL fractions: 10% EtOAc/hexanes (fractions 1,2), 30% EtOAc/hexanes (fractions 3,4), 50% EtOAc/hexanes (fractions 5-7), and 75% EtOAc/hexanes (fraction 8) to give the title compound (95 mg, 36%). The product was characterized by 1H NMR (400 MHz) in CDCl3.
Quantity
0.084 mL
Type
reactant
Reaction Step One
Name
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
290 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
55 mg
Type
catalyst
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

NaH (2.4 g of a 60% suspension in mineral oil, 60 mmol) was washed twice with heptane (2×20 mL). Dry THF (20 mL) and ethylene glycol (24.8 g, 400 mmol) were added in portions over the course of 15 minutes (which resulted in an exothermic reaction and the evolution of gas). The resulting mixture was stirred for 2 h at RT. The mixture was then warmed to 80° C. and, after 20 minutes, benzyl bromide (7.84 g, 40 mmol) was added in portions over the course of 60 minutes. The reaction mixture was then stirred at 80° C. for 2 h, before being cooled to RT. Saturated NH4Cl solution (150 mL) was added slowly and the resulting mixture was extracted with diethyl ether (3×100 mL), washed with aqueous NH4Cl solution and brine, dried over Na2SO4 and then evaporated and purified by chromatography on silica (heptane: ethyl acetate (60:40) eluent). This gave 5.5 g (76.5%) of the sub-title compound.
Quantity
7.84 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
24.8 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.